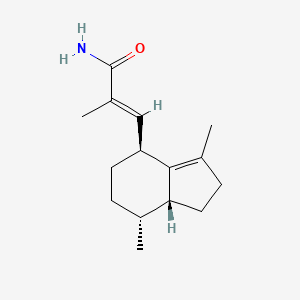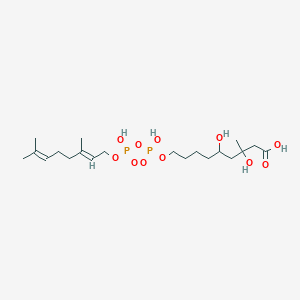
P'-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate: is a complex organic compound characterized by its unique structure, which includes a geranyl group, multiple hydroxyl groups, and a diphosphate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate typically involves multi-step organic reactions. One common synthetic route includes:
Hydroxylation: The addition of hydroxyl groups at specific positions on the nonanate chain is carried out using selective hydroxylation reactions, often employing reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Phosphorylation: The final step involves the phosphorylation of the hydroxylated intermediate using phosphorus oxychloride or similar reagents to introduce the diphosphate ester group.
Industrial Production Methods
Industrial production of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The diphosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or other functionalized derivatives.
科学研究应用
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential role in cellular signaling pathways and as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Geranyl pyrophosphate: A related compound with similar geranyl and diphosphate groups but lacking the additional hydroxyl and methyl groups.
Farnesyl pyrophosphate: Another related compound with a longer carbon chain and similar functional groups.
Uniqueness
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple hydroxyl groups and methyl substitution provide additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.
属性
分子式 |
C20H38O11P2 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC 名称 |
9-[[[(2E)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5-dihydroxy-3-methylnonanoic acid |
InChI |
InChI=1S/C20H38O11P2/c1-16(2)8-7-9-17(3)11-13-30-33(27,28)31-32(25,26)29-12-6-5-10-18(21)14-20(4,24)15-19(22)23/h8,11,18,21,24H,5-7,9-10,12-15H2,1-4H3,(H,22,23)(H,25,26)(H,27,28)/b17-11+ |
InChI 键 |
PMUQIJKCGIYWGT-GZTJUZNOSA-N |
手性 SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)OCCCCC(CC(C)(CC(=O)O)O)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OCCCCC(CC(C)(CC(=O)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)
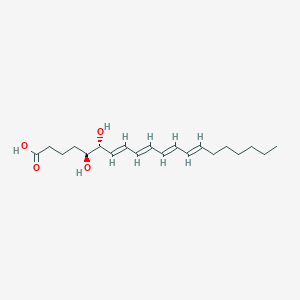
![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)
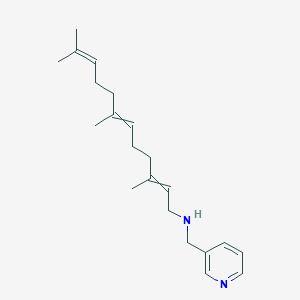
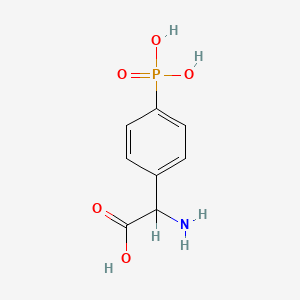
![[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B10773294.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
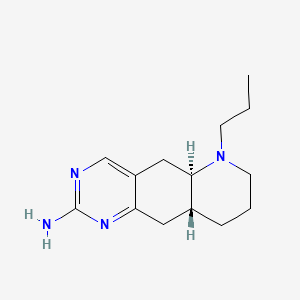
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)
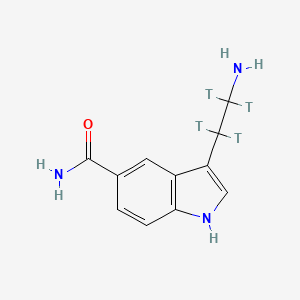
![[3H]sumatriptan](/img/structure/B10773331.png)
